3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide

Description

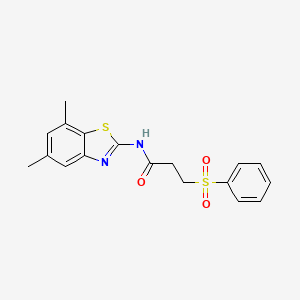

3-(Benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide is a benzothiazole derivative characterized by a 5,7-dimethyl-substituted benzothiazole core linked to a propanamide chain bearing a benzenesulfonyl group at the 3-position. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, often associated with bioactivity due to its ability to participate in hydrogen bonding and π-π interactions. The sulfonyl group enhances electrophilicity and may influence solubility and metabolic stability.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-12-10-13(2)17-15(11-12)19-18(24-17)20-16(21)8-9-25(22,23)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEGYXMYDOSEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N2O4S2, with a molecular weight of approximately 510.1 g/mol. The compound features a benzothiazole moiety , which is known for its significant biological activity, including antimicrobial and anticancer properties. The benzenesulfonyl group enhances the compound's solubility and reactivity, making it suitable for various chemical applications .

| Property | Value |

|---|---|

| Molecular Formula | C24H22N2O4S2 |

| Molecular Weight | 510.1 g/mol |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves multiple steps that require specific conditions such as temperature control and choice of solvents. The complexity of the synthesis reflects the intricate structure of the compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro evaluations demonstrate that compounds with similar structures exhibit significant inhibition of cancer cell proliferation. For instance, compounds derived from benzothiazole have shown effectiveness against human epidermoid carcinoma cell lines (A431) and non-small cell lung cancer cell lines (A549 and H1299) .

Mechanism of Action:

The mechanism through which these compounds exert their effects includes:

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways such as AKT and ERK.

- Reduction in the expression levels of inflammatory cytokines like IL-6 and TNF-α .

Case Studies

One notable study synthesized a series of benzothiazole derivatives and evaluated their biological activities. Among these, a specific compound (compound B7) demonstrated significant inhibition of cancer cell proliferation at concentrations as low as 1 μM. This compound not only promoted apoptosis but also arrested the cell cycle in A431 and A549 cells .

Potential Applications

The unique structural attributes of this compound position it as a promising candidate for drug development aimed at treating various cancers and inflammatory diseases. Its dual action—targeting both tumor growth and inflammation—presents a novel therapeutic strategy .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Sulfonyl vs. Benzylsulfonyl : The target compound’s benzenesulfonyl group (directly attached to benzene) may confer stronger electron-withdrawing effects compared to the benzylsulfonyl group (linked via a methylene bridge) in ’s compound. This could influence reactivity in catalytic reactions or binding affinity in biological targets.

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparisons

Analysis :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves condensation of 5,7-dimethyl-1,3-benzothiazol-2-amine with benzenesulfonyl-activated intermediates (e.g., sulfonyl chlorides) under basic conditions (triethylamine/pyridine) to neutralize HCl byproducts. Microwave-assisted synthesis or one-pot reactions can improve efficiency .

- Optimization : Key factors include temperature control (60–80°C), solvent selection (DMF or DCM), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Characterization :

- NMR : ¹H/¹³C NMR confirms proton environments and functional groups (e.g., benzenesulfonyl and benzothiazole moieties) .

- HPLC : Assesses purity (>95%) using C18 columns with UV detection (λ = 254 nm) .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., C₁₉H₁₈N₂O₃S, MW = 358.48 g/mol) .

Q. What preliminary biological activities have been reported for this compound?

- Findings : Early studies suggest antimicrobial and anti-inflammatory potential. For example, sulfonamide derivatives inhibit cyclooxygenase-2 (COX-2) in vitro, with IC₅₀ values comparable to celecoxib .

- Assays : Standardized protocols include microdilution for antimicrobial testing (MIC against S. aureus and E. coli) and ELISA for COX-2 inhibition .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the mechanism of action of this compound?

- Approach : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 or bacterial dihydrofolate reductase). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .

- Key Metrics : Binding energy (ΔG < -8 kcal/mol), hydrogen bonding with catalytic residues (e.g., Tyr385 in COX-2), and RMSD (<2 Å) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Data Reconciliation :

- Comparative Assays : Re-test activity under uniform conditions (e.g., ATP-based cell viability vs. MTT assays for cytotoxicity) .

- Structural Analog Analysis : Compare with derivatives (e.g., 3-(1,3-benzothiazol-2-yl)-N-(thiadiazol-2-yl)propanamide) to identify SAR trends .

- Case Study : Discrepancies in IC₅₀ values for COX-2 inhibition may arise from assay sensitivity or impurity levels (>95% purity required) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Stability Profiling :

- pH Stability : Use buffered solutions (pH 2–9) and HPLC to monitor degradation over 24 hours. Sulfonamide bonds degrade at pH < 3 .

- Thermal Stability : DSC/TGA reveals decomposition onset at ~180°C, requiring storage at -20°C in amber vials to prevent photodegradation .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

- Crystallization : Slow vapor diffusion (ether into DCM solution) yields crystals. SHELXL refinement resolves disorder in the benzothiazole ring .

- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves accuracy for hydrogen bonding networks .

Methodological Considerations

Q. How can SAR studies optimize this compound’s bioactivity while minimizing toxicity?

- Design : Synthesize analogs with substitutions on the benzenesulfonyl (e.g., nitro, methoxy) or benzothiazole (e.g., halogens) groups.

- Evaluation :

- In Vitro : Cytotoxicity (LD₅₀ > 50 μM in HEK293 cells) and selectivity (therapeutic index >10) .

- In Silico : ADMET prediction (SwissADME) for bioavailability and CYP450 interactions .

Q. What advanced analytical techniques are required to confirm its interaction with biological targets?

- Techniques :

- SPR (Surface Plasmon Resonance) : Measures binding kinetics (ka/kd) to immobilized enzymes .

- ITC (Isothermal Titration Calorimetry) : Quantifies enthalpy changes during ligand-receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.